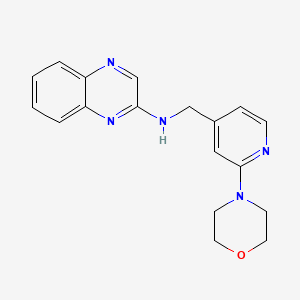

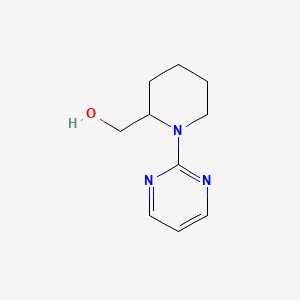

N-((2-吗啉代吡啶-4-基)甲基)喹喔啉-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine" is a derivative of quinoxaline, which is a heterocyclic compound with a structure based on a fused benzene and pyridine ring system. This type of compound is known for its potential in various applications, including catalysis and pharmaceuticals. The related compounds discussed in the provided papers include nickel complexes with N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives , a new ditopic fluorescent ligand based on di(pyridin-2-yl)amine , and a series of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives with antimicrobial activity .

Synthesis Analysis

The synthesis of related nickel complexes involves a one-pot reaction of 8-aminoquinolines, 1-(pyridine-2-yl) ketones, and nickel halides . This method could potentially be adapted for the synthesis of "N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine" by choosing appropriate starting materials and reaction conditions. The synthesis of N,N-Di(pyridin-2-yl)quinolin-6-amine, a compound with a similar structure, was also achieved and characterized, indicating the feasibility of synthesizing complex quinoline derivatives .

Molecular Structure Analysis

The molecular structure of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives was characterized by spectroscopic methods and X-ray diffraction, revealing dimeric and monomeric structures with octahedral and distorted trigonal-bipyramidal geometries, respectively . These findings suggest that "N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine" could also exhibit interesting structural features, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The nickel complexes discussed in the first paper were activated by Et2AlCl and exhibited catalytic activities for ethylene oligomerization, with the influence of steric and electronic factors of substituents being investigated . This indicates that "N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine" might also participate in similar chemical reactions, potentially acting as a ligand in catalytic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds were studied using various spectroscopic methods. The complex formation of N,N-Di(pyridin-2-yl)quinolin-6-amine with different metal cations was investigated, and the stability constants of the resulting complexes were determined . This suggests that "N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine" could also form stable complexes with metal ions, which could be characterized by similar methods. Additionally, the antimicrobial activity of aniline derivatives of a related structure was evaluated, indicating potential biological applications for "N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine" .

科学研究应用

合成应用

喹喔啉衍生物的合成,包括与 N-((2-吗啉代吡啶-4-基)甲基)喹喔啉-2-胺相关的衍生物,已被广泛探索。例如,Ni(0)/NHC 催化的通过碳-氧键断裂对 N-杂芳基甲基醚进行胺化展示了创造各种氨基吡啶和相关杂芳烃的潜力,这些化合物因其在药物和材料科学中的用途而很重要 (Tobisu 等人,2012)。

光物理和生物分子结合性质

据报道,喹喔啉衍生物表现出显着的光物理性质并与 ct-DNA 强烈相互作用,这归因于 π 堆积和/或氢键相互作用。这在新型 2-(芳基/杂芳基)-6-(吗啉-4-基/吡咯烷-1-基)-(4-三氟甲基)喹啉的合成和表征中很明显,该化合物显示出在生化传感器和分子探针中应用的潜力 (Bonacorso 等人,2018)。

催化应用

研究还集中在喹喔啉衍生物的催化性能上。Ru-三膦配合物催化的使用 CO2 和 H2 对喹啉进行 N-甲基化是一个值得注意的例子,展示了该化合物在绿色化学和可持续催化过程中的作用。这种方法为 N-甲基-四氢喹啉 (MTHQ) 的合成提供了一条有效的途径,突出了喹喔啉衍生物在催化转化中的用途 (He 等人,2017)。

荧光传感

喹喔啉衍生物已应用于荧光传感器的开发。例如,已经研究了基于 1H-吡唑并[3,4-b]喹啉骨架的新型荧光染料,用于检测小无机阳离子。该应用强调了喹喔啉衍生物在分析化学中的潜力,特别是在开发用于环境监测和生化分析的传感器方面 (Mac 等人,2010)。

未来方向

The future development of quinoxalin-2(1H)-ones, including “N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine”, could involve the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas . This could contribute to the development of green and sustainable heterogeneous reaction methods for quinoxalin-2(1H)-ones with applications in materials chemistry and pharmacology .

作用机制

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoline-based compounds, which share a similar structure, have been known for their antimalarial, antimicrobial, and anticancer activities . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine , suggesting a potential interaction with these proteins.

Biochemical Pathways

Quinoline-based compounds have been reported to interact with the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It was reported that all the compounds in a study involving quinoline amines are predicted to satisfy the adme profile .

Result of Action

Quinoline-based compounds have been reported to show remarkable cytotoxicity values when compared to doxorubicin in mcf-7 cell lines .

Action Environment

The synthesis of similar compounds often involves specific environmental conditions, such as temperature and solvent type .

属性

IUPAC Name |

N-[(2-morpholin-4-ylpyridin-4-yl)methyl]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-4-16-15(3-1)20-13-17(22-16)21-12-14-5-6-19-18(11-14)23-7-9-24-10-8-23/h1-6,11,13H,7-10,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNQKFCVWGBLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)CNC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3008869.png)

![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)

![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)

![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)